
"2,4,6,8,10-Pentaoxaundecane" chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6,8,10-Pentaoxaundecane

Cat. No.: B599669 Get Quote

An In-depth Technical Guide to 2,4,6,8,10-
Pentaoxaundecane
Authored for Researchers, Scientists, and Drug Development Professionals

Introduction
2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ethers (PODEn

or DMMn) family of compounds, is an acyclic oxygenated hydrocarbon with significant potential

in various chemical applications. Specifically, it is the oligomer with n=4 in the general formula

CH3O(CH2O)nCH3. These compounds are gaining attention as clean fuel additives due to

their high cetane numbers and ability to reduce soot and NOx emissions during combustion.

Their unique solvent properties also make them of interest in synthetic chemistry. This guide

provides a comprehensive overview of the chemical structure, nomenclature, physicochemical

properties, and synthesis of 2,4,6,8,10-Pentaoxaundecane.

Chemical Structure and Nomenclature
The chemical structure of 2,4,6,8,10-Pentaoxaundecane is a linear chain of four formaldehyde

units capped by two methyl groups.

Chemical Formula: C6H14O5

Molecular Weight: 166.17 g/mol
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Structure: CH3-O-CH2-O-CH2-O-CH2-O-CH2-O-CH3

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is

2,4,6,8,10-Pentaoxaundecane. An alias for this compound is

methoxy(methoxymethoxymethoxymethoxy)methane.

Physicochemical Properties
Quantitative data for 2,4,6,8,10-Pentaoxaundecane (DMM4) and its related oligomers have

been experimentally determined and are crucial for understanding its behavior and potential

applications. The following tables summarize key physicochemical properties.

Property Value

IUPAC Name 2,4,6,8,10-Pentaoxaundecane

Synonyms DMM4, PODE4

CAS Number 13352-75-5

Molecular Formula C6H14O5

Molecular Weight 166.17 g/mol

Melting Point -8 to -6.5 °C

Boiling Point 76-80 °C at 8 Torr

Flash Point 99 °C

Pour Point -10 °C

Table 1: General Properties of 2,4,6,8,10-Pentaoxaundecane.

The density and viscosity of PODEn compounds are temperature-dependent. The following

table presents these properties for DMM4 at various temperatures.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b599669?utm_src=pdf-body
https://www.benchchem.com/product/b599669?utm_src=pdf-body
https://www.benchchem.com/product/b599669?utm_src=pdf-body
https://www.researchgate.net/figure/Reaction-routes-of-polyoxymethylene-dimethyl-ethers-PODEn-synthesis-from_fig1_335400020
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature (°C) Density (g/cm³) Viscosity (mPa·s)

25 1.0261 1.35

30 1.0211 1.26

35 1.0161 1.17

40 1.0111 1.10

45 1.0062 1.03

50 1.0012 0.97

Table 2: Temperature-Dependent Density and Viscosity of 2,4,6,8,10-Pentaoxaundecane.[1]

Spectroscopic data are essential for the identification and characterization of 2,4,6,8,10-
Pentaoxaundecane.

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H ~3.3 Singlet O-CH₃ (Terminal)

¹H ~4.7 Singlet O-CH₂-O (Internal)

¹³C ~55.5 Quartet O-CH₃ (Terminal)

¹³C ~94.5 Triplet O-CH₂-O (Internal)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4,6,8,10-Pentaoxaundecane.

Experimental Protocols
Synthesis of 2,4,6,8,10-Pentaoxaundecane
The synthesis of polyoxymethylene dimethyl ethers, including 2,4,6,8,10-Pentaoxaundecane,

is typically achieved through the acid-catalyzed reaction of a methanol source (like methylal or

dimethoxymethane) and a formaldehyde source (such as paraformaldehyde or trioxane).[2][3]

[4]
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General Procedure:

A representative synthesis involves charging a reactor with methylal, trioxane, and an acidic

catalyst.[1] The molar ratio of formaldehyde units to methylal influences the chain length of the

resulting PODEn oligomers.

Reactants and Catalyst:

Methylal (Dimethoxymethane, DMM)

Trioxane (a cyclic trimer of formaldehyde)

Catalyst: A solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15) or a

zeolite (e.g., HZSM-5), is commonly used.[2]

Reaction Conditions:

The reactants and catalyst are mixed in a suitable solvent or neat in a sealed reactor.

The reaction is typically carried out at temperatures ranging from 50 to 130 °C.[2][4]

The reaction pressure can vary from atmospheric pressure to several megapascals (MPa),

depending on the specific process and reactants.[2][4]

Reaction times can range from a few hours to over 12 hours.[3][4]

Work-up and Purification:

After the reaction is complete, the solid catalyst is removed by filtration.

The resulting mixture contains a distribution of PODEn oligomers (n=2, 3, 4, 5, etc.),

unreacted starting materials, and byproducts.

The individual oligomers, including 2,4,6,8,10-Pentaoxaundecane (n=4), are separated

and purified using techniques such as fractional distillation under reduced pressure.[1]

Visualizations
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The synthesis of 2,4,6,8,10-Pentaoxaundecane and other PODEn oligomers can be visualized

as a sequential addition of formaldehyde units to a growing chain initiated from methylal.
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(DMM)

Trioxane
(Formaldehyde Source)

2,4,6-Trioxaheptane
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+ CH₂O 2,4,6,8,10-Pentaoxaundecane
(DMM4)

+ CH₂O Higher Oligomers
(DMMn, n>4)

+ CH₂O

+ CH₂O

  H⁺ Catalyst

Click to download full resolution via product page

Caption: Synthesis pathway of PODE oligomers.

Conclusion
2,4,6,8,10-Pentaoxaundecane is a well-defined chemical entity with properties that make it a

compound of interest for advanced fuel formulations and as a specialty solvent. The synthesis

from readily available starting materials is established, and its physicochemical properties have

been characterized, providing a solid foundation for further research and development in

various industrial and scientific fields. The data and protocols presented in this guide offer a

comprehensive resource for professionals working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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